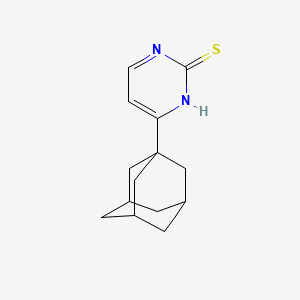

4-(1-adamantyl)-2-pyrimidinethiol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Adamantyl compounds are characterized by the presence of an adamantane core, a three-dimensional structure composed of three fused cyclohexane rings . This structure gives adamantyl compounds unique properties, such as high stability and low reactivity .

Synthesis Analysis

Adamantyl compounds can be synthesized through various methods. For instance, one study describes the synthesis of an adamantyl derivative from 1-Adamantyl bromomethyl ketone . Another method involves the condensation of 1-adamantyl methyl ketone with pyridine-2-carboxaldehyde .Molecular Structure Analysis

The molecular structure of adamantyl compounds is determined by the adamantane core. This core is both rigid and virtually stress-free, making it the most stable isomer of C10H16 . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .Chemical Reactions Analysis

Adamantyl compounds can undergo a variety of chemical reactions. For example, they can participate in radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds .Physical And Chemical Properties Analysis

Adamantyl compounds exhibit unique physical and chemical properties due to their adamantane core. For example, they have high thermal stability and low reactivity . Some adamantyl compounds also show good to moderate activity against microbial species .科学研究应用

Antimicrobial Activity

The incorporation of an adamantyl moiety into bioactive compounds often enhances their biological activity due to the high lipophilicity of adamantane . Researchers have explored the antimicrobial potential of 4-(Adamantan-1-yl)pyrimidine-2-thiol. Its structural features may contribute to inhibiting bacterial growth or disrupting microbial membranes. Investigating its effectiveness against specific pathogens and understanding its mode of action could lead to novel antimicrobial agents.

Anti-Proliferative Properties

Given the adamantane-based derivatives’ therapeutic efficacy in treating various pathological disorders, researchers have investigated whether 4-(Adamantan-1-yl)pyrimidine-2-thiol exhibits anti-proliferative effects. Understanding its impact on cell proliferation, apoptosis, and cell cycle regulation could provide valuable insights for cancer therapy and other proliferative diseases .

Materials Science and Surface Modification

The thiol group allows for surface modification and functionalization. Researchers have investigated using 4-(Adamantan-1-yl)pyrimidine-2-thiol to modify surfaces, such as metal nanoparticles or electrodes. Understanding its adsorption behavior, stability, and reactivity on different substrates could lead to applications in sensors, catalysis, or corrosion protection.

作用机制

Target of Action

It is known that pyrimidines, a class of compounds to which this molecule belongs, have a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

Based on the known actions of pyrimidines, it can be inferred that this compound might interact with its targets to inhibit the expression and activities of certain inflammatory mediators .

Biochemical Pathways

Given the anti-inflammatory effects of pyrimidines, it can be inferred that this compound might affect the pathways involving the inflammatory mediators mentioned above .

Result of Action

Based on the known actions of pyrimidines, it can be inferred that this compound might have anti-inflammatory effects .

安全和危害

未来方向

Research on adamantyl compounds is ongoing, with potential applications in various fields such as medicinal chemistry, catalyst development, and nanomaterials . Future research may focus on developing new synthesis methods, exploring new applications, and improving our understanding of the properties and mechanisms of action of these compounds .

属性

IUPAC Name |

6-(1-adamantyl)-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2S/c17-13-15-2-1-12(16-13)14-6-9-3-10(7-14)5-11(4-9)8-14/h1-2,9-11H,3-8H2,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTLZFLRPKPWNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=NC(=S)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-methyl-2-quinolinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B6073502.png)

![2-{1-cyclohexyl-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6073508.png)

![2-({2-bromo-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B6073534.png)

![(3R*,4R*)-1-(3-chloro-4-hydroxybenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6073551.png)

![1-(3-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)ethanone](/img/structure/B6073553.png)

![5-[1-(ethoxyacetyl)-2-pyrrolidinyl]-N-[2-(1H-imidazol-4-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B6073594.png)

![ethyl 3-(3-methoxybenzyl)-1-[(2-oxo-1-pyrrolidinyl)acetyl]-3-piperidinecarboxylate](/img/structure/B6073602.png)